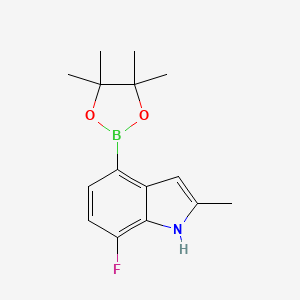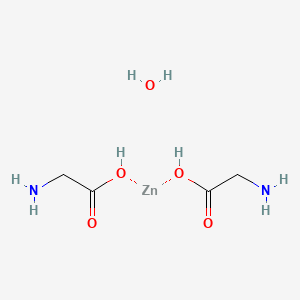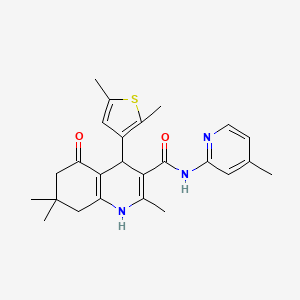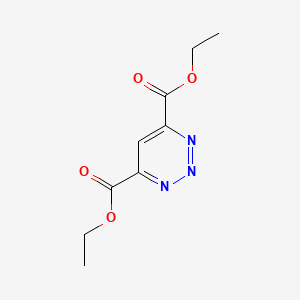
N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid is a synthetic compound with the empirical formula C24H27NO4 and a molecular weight of 393.48 g/mol . It is a derivative of cyclooctane, featuring an amino group and a carboxylic acid group, both in the cis configuration. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used as a protective group in peptide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid typically involves the following steps:
Cyclooctane Derivative Formation: The starting material, cyclooctane, undergoes functionalization to introduce the amino and carboxylic acid groups in the cis configuration.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid can undergo several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines to form amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides (e.g., EDC, DCC) in the presence of a base (e.g., N-methylmorpholine).
Major Products
Deprotection: Free amine derivative.
Coupling: Amide derivatives.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid is primarily used in peptide synthesis as a building block. Its applications include:
Chemistry: Used in the synthesis of cyclic peptides and peptidomimetics.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Potential use in the development of peptide-based therapeutics.
Industry: Utilized in the production of specialized peptides for research and development.
Wirkmechanismus
The mechanism of action of N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions to form peptide bonds. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-NH-cis-cyclooctane-COOH: Similar structure but may differ in stereochemistry or functional groups.
Fmoc-1,4-cis-ACHA-OH: Another Fmoc-protected amino acid derivative with a different ring structure.
Fmoc-4-AMCHC-OH: A related compound with variations in the cycloalkane ring.
Uniqueness
N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid is unique due to its specific cis configuration and the presence of both amino and carboxylic acid groups, making it a versatile building block for synthesizing cyclic peptides and other complex molecules .
Eigenschaften
Molekularformel |
C24H27NO4 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid |
InChI |
InChI=1S/C24H27NO4/c26-23(27)20-13-3-1-2-4-14-22(20)25-24(28)29-15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h5-12,20-22H,1-4,13-15H2,(H,25,28)(H,26,27)/t20-,22+/m0/s1 |
InChI-Schlüssel |
WWGXOZWLVAOLTC-RBBKRZOGSA-N |
Isomerische SMILES |
C1CCC[C@H]([C@H](CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
C1CCCC(C(CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isopropyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12052270.png)


![1-(4-chlorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12052313.png)
![5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12052321.png)


![2-[(4-Cyano-3-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12052341.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052342.png)


![bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate](/img/structure/B12052363.png)
![7-ethyl-6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052370.png)

